ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
Overview
Description
Ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound has applications in various fields, including medicinal chemistry, due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl pyrrolidine-1-carboxylate and 4-(hydroxymethyl)-1H-1,2,3-triazole .
Reaction Conditions: The reaction is usually carried out under mild conditions, often involving the use of a base such as triethylamine and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and scalability.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: The triazole ring can undergo reduction using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous medium, room temperature.
Reduction: NaBH4, LiAlH4, ether solvent, low temperature.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperature.
Major Products Formed:
Oxidation: Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate.
Reduction: this compound (reduced form).
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of triazole derivatives with biological targets. Medicine: The compound has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents. Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions, which is crucial in its antifungal activity. The pyrrolidine ring can interact with various biological macromolecules, influencing its biological activity.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of fungal enzymes involved in cell wall synthesis.
Receptors: Binding to bacterial receptors, disrupting cell membrane integrity.
Comparison with Similar Compounds
Ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)oxetane-2-carboxylate
Ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)thiomorpholine-1-carboxylate
Uniqueness: Ethyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate stands out due to its pyrrolidine ring, which provides unique chemical reactivity and biological activity compared to oxetane and thiomorpholine derivatives.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and reactivity profile offer opportunities for further research and development in multiple fields.
Properties
IUPAC Name |
ethyl 3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-2-17-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h5,9,15H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGADKQAQXWABL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.